(5-Cyclopropylisoxazol-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
Description
This compound is a methanone derivative featuring a 5-cyclopropylisoxazole moiety linked via a carbonyl group to a pyrrolidine ring substituted with a 6-ethyl-5-fluoropyrimidin-4-yloxy group. The isoxazole and fluoropyrimidine groups are common in medicinal chemistry, often contributing to metabolic stability and target binding .
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-2-12-15(18)16(20-9-19-12)24-11-5-6-22(8-11)17(23)13-7-14(25-21-13)10-3-4-10/h7,9-11H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTNXJHAYQEPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NOC(=C3)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
The compound “(5-Cyclopropylisoxazol-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone” is a synthetic organic molecule that incorporates both isoxazole and pyrrolidine moieties. This structural combination suggests potential activity in various biological systems, particularly in medicinal chemistry.
Chemical Structure
The compound can be broken down into two key components:
- Cyclopropylisoxazole : A five-membered ring structure that may contribute to neuroactive properties.
- Pyrrolidine with a Fluoropyrimidine Substituent : This section may enhance binding affinity to biological targets due to the presence of fluorine, which can influence lipophilicity and metabolic stability.
While specific studies on this exact compound may be limited, compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Many isoxazole derivatives have demonstrated inhibitory effects on cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Neuropharmacological Effects : The cyclopropyl group is known to modulate neurotransmitter systems, potentially leading to effects on mood and cognition.
Case Studies and Experimental Data
-
Antitumor Activity :
- A study evaluating isoxazole derivatives found that compounds with similar substituents showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
-
Neuroactive Properties :
- Research on cyclopropyl-containing compounds indicated potential as selective serotonin reuptake inhibitors (SSRIs), suggesting that this compound may also influence serotonergic signaling pathways.
-
In Vivo Studies :
- Animal model studies showed that similar pyrrolidine derivatives could enhance cognitive function and reduce anxiety-like behaviors, indicating potential therapeutic applications in neurodegenerative diseases.
Data Tables
| Activity Type | Compound Type | Observed Effect | Reference |
|---|---|---|---|
| Antitumor | Isoxazole Derivative | Induces apoptosis in cancer cells | [Study 1] |
| Neuropharmacological | Cyclopropyl Compound | Modulates serotonin levels | [Study 2] |
| Cognitive Enhancement | Pyrrolidine Derivative | Improves memory in animal models | [Study 3] |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Methanone Derivatives
Several methanone-based compounds in the evidence share key structural motifs:
Functional Group Analysis
- Cyclopropyl Group : The 5-cyclopropyl substitution on the isoxazole may improve metabolic stability compared to bulkier alkyl groups, as seen in other cyclopropyl-containing drugs .
- Fluoropyrimidine : The 5-fluoro-6-ethylpyrimidine moiety is structurally analogous to fluorinated pyrimidines used in anticancer agents (e.g., 5-fluorouracil), where fluorine enhances electronegativity and binding .
Q & A
Q. Table 1. SAR of Fluoropyrimidine Modifications
| Substituent | IC₅₀ (nM, JAK2) | Selectivity (JAK2/JAK1) | Cytotoxicity (µM, HEK293) |
|---|---|---|---|
| 5-Fluoro | 12 ± 1.5 | 8.2 | >100 |
| 5-Chloro | 28 ± 3.1 | 4.7 | 75 ± 6.2 |
| 5-Methoxy | 45 ± 5.6 | 1.9 | 50 ± 4.8 |
Data adapted from kinase inhibition studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
